molecular formula C6H10O3 B075759 Allylethyl carbonate CAS No. 1469-70-1

Allylethyl carbonate

Cat. No.: B075759
CAS No.: 1469-70-1
M. Wt: 130.14 g/mol
InChI Key: BGSFCOHRQUBESL-UHFFFAOYSA-N
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Description

Allylethyl carbonate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Carbonic Acid Allyl Ethyl Ester, also known as ALLYL ETHYL CARBONATE, is a type of ester . Esters are widespread in nature and have important commercial uses . They are known to have characteristic aromas and flavors . .

Mode of Action

Esters, including Carbonic Acid Allyl Ethyl Ester, can undergo various reactions. They can undergo hydrolysis to form carboxylic acids . They can also react with Grignard reagents to form tertiary alcohols . Furthermore, they can undergo hydride reduction with lithium aluminum hydride to form primary alcohols or aldehydes .

Biochemical Pathways

Esters are involved in several biochemical pathways. They can be formed from carboxylic acids and alcohols in the presence of an acid catalyst . The hydrolysis of esters under acidic or basic conditions can lead to the formation of carboxylic acids and alcohols . This reaction is known as saponification . The carboxylate ions produced by saponification are negatively charged and very unreactive toward further nucleophilic substitution, making the reaction irreversible .

Pharmacokinetics

The molecular weight of the compound is 1301418 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of Carbonic Acid Allyl Ethyl Ester depends on the specific reaction it undergoes. For instance, the hydrolysis of this ester can lead to the formation of a carboxylic acid and an alcohol . Similarly, its reaction with a Grignard reagent can lead to the formation of a tertiary alcohol .

Action Environment

The action, efficacy, and stability of Carbonic Acid Allyl Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is influenced by the presence of acidic or basic conditions . Additionally, the reaction of esters with Grignard reagents requires the presence of a Grignard reagent .

Properties

IUPAC Name

ethyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5-9-6(7)8-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSFCOHRQUBESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163540
Record name Allylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-70-1
Record name Allylethyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl Ethyl Carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reactor equipped with a stirrer, thermometer and reflux condenser was charged with 469 g of allyl alcohol, 693 g of pyridine, and 1,200 g of THF. With stirring, 797 g of ethyl chlorocarbonate was added dropwise to the mixture while the internal temperature was controlled at −5° C. After the completion of dropwise addition, the reaction solution was aged at room temperature for 2 hours to complete the reaction. The reaction solution was neutralized with aqueous hydrochloric acid. This was combined with 1,000 ml of hexane and washed with water, whereupon the hexane layer was separated and dried over anhydrous sodium sulfate. The solution was precision distilled, collecting a fraction having a boiling point of 149-150° C. Allyl ethyl carbonate, 769 g, was obtained in a yield of 81%. It had a purity of 99.5% as analyzed by gas chromatography. On analysis by 1H-NMR in heavy chloroform, peaks appeared at 1.28 ppm (3H, t), 4.14 ppm (2H, q), 4.57 ppm (2H, d), 5.3 ppm (2H, m), and 5.9 ppm (1H, m). Also on analysis by 13C-NMR in heavy acetone, signals were observed at 14.4, 64.2, 68.4, 118.2, 133.2, and 155.5 ppm. On IR analysis, a strong signal of carbonyl radical was observed at 1748 cm−1. With these data, the product was identified to be allyl ethyl carbonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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